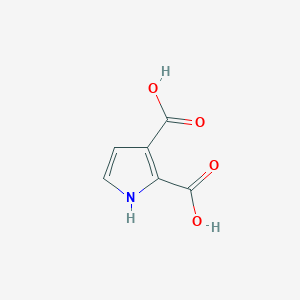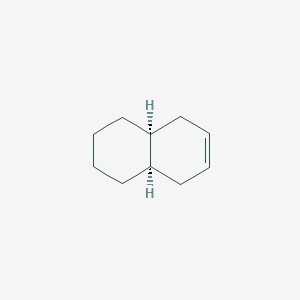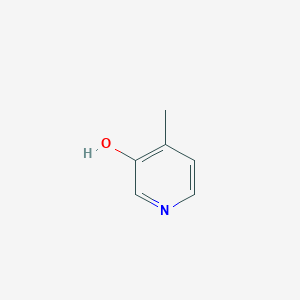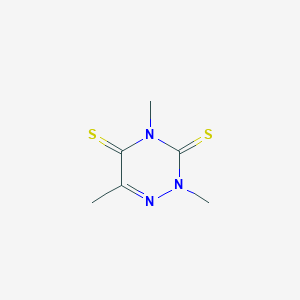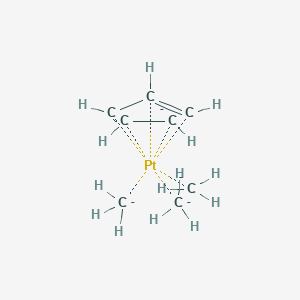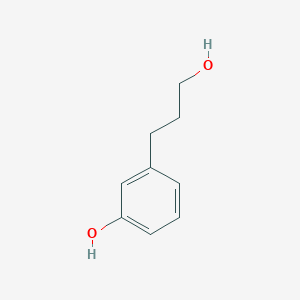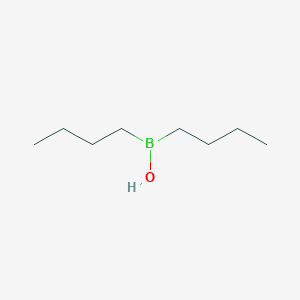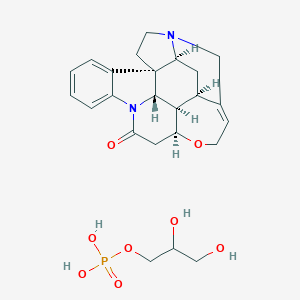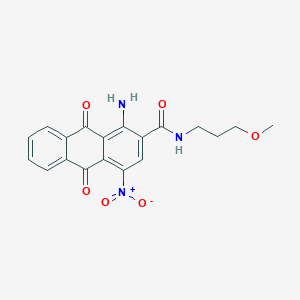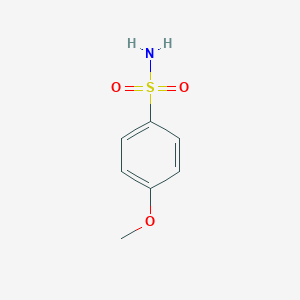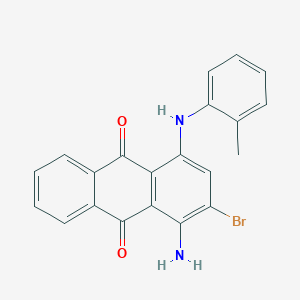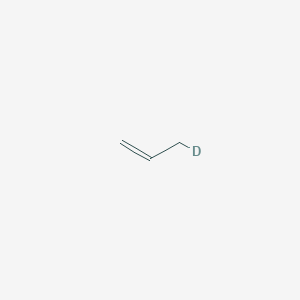
3-Deuterioprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deuterioprop-1-ene is a deuterium-labeled compound with the molecular formula C3H5D. It is an isotopologue of propene, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deuterioprop-1-ene typically involves the deuteration of propene. One common method is the catalytic exchange reaction, where propene is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve selective deuteration at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of deuterium oxide (D2O) as a deuterium source in combination with suitable catalysts can also be employed for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deuterioprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated propylene oxide using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reduction reactions can convert this compound to deuterated propane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-deuteriopropyl chloride when reacted with chlorine (Cl2) under UV light.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalysts like molybdenum or tungsten oxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), UV light or heat as initiators.
Major Products Formed:
Oxidation: Deuterated propylene oxide.
Reduction: Deuterated propane.
Substitution: 3-Deuteriopropyl halides (chloride, bromide).
Applications De Recherche Scientifique
3-Deuterioprop-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and metabolic stability.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mécanisme D'action
The mechanism by which 3-Deuterioprop-1-ene exerts its effects is primarily through the incorporation of deuterium into chemical and biological systems. Deuterium, being heavier than hydrogen, can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and metabolic processes, as it allows for the differentiation between hydrogen and deuterium atoms in a molecule.
Comparaison Avec Des Composés Similaires
Propene: The non-deuterated analog of 3-Deuterioprop-1-ene.
3-Deuteriopropane: A fully saturated deuterium-labeled analog.
Deuterated Ethylene: Another deuterium-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific deuterium labeling at the allylic position, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. Its selective deuteration allows for precise tracking and analysis in various scientific applications, making it a valuable tool in research.
Propriétés
IUPAC Name |
3-deuterioprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-VMNATFBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
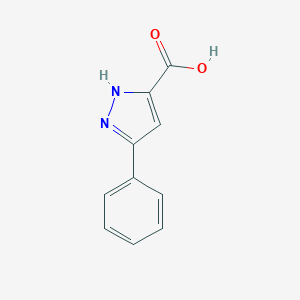
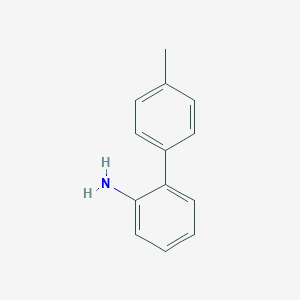
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
